molecular formula C11H13ClN2O B6223022 3-[(methylamino)methyl]quinolin-2-ol hydrochloride CAS No. 2758005-45-5

3-[(methylamino)methyl]quinolin-2-ol hydrochloride

Cat. No.: B6223022
CAS No.: 2758005-45-5
M. Wt: 224.7
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Description

3-[(methylamino)methyl]quinolin-2-ol hydrochloride is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

CAS No.

2758005-45-5

Molecular Formula

C11H13ClN2O

Molecular Weight

224.7

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(methylamino)methyl]quinolin-2-ol hydrochloride typically involves the reaction of quinoline derivatives with methylamine. One common method includes the nucleophilic substitution of a halogenated quinoline with methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(methylamino)methyl]quinolin-2-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and properties .

Scientific Research Applications

3-[(methylamino)methyl]quinolin-2-ol hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(methylamino)methyl]quinolin-2-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyquinoline: Another quinoline derivative with similar biological activities.

    4-Hydroxyquinoline: Known for its antimicrobial properties.

    Quinoline N-oxide: An oxidized form of quinoline with distinct chemical properties.

Uniqueness

3-[(methylamino)methyl]quinolin-2-ol hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methylamino group allows for various chemical modifications, making it a versatile compound in synthetic chemistry and drug development.

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